N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide
Description
N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide is a benzamide derivative characterized by an iodine substituent at the para position of the benzoyl ring and a hydroxyethyl-methylamine group at the amide nitrogen. The iodine atom enhances molecular weight and lipophilicity, while the hydroxyethyl group contributes to hydrogen-bonding capacity, impacting solubility and intermolecular interactions .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-iodo-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-12(6-7-13)10(14)8-2-4-9(11)5-3-8/h2-5,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYGCSIVVIJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide typically involves the reaction of 4-iodobenzoic acid with N-methyl ethanolamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed for substitution reactions.
Major Products
Oxidation: Formation of N-(2-oxoethyl)-4-iodo-N-methyl-benzamide.
Reduction: Formation of N-(2-Hydroxyethyl)-N-methyl-benzamide.
Substitution: Formation of N-(2-Hydroxyethyl)-4-amino-N-methyl-benzamide or N-(2-Hydroxyethyl)-4-thio-N-methyl-benzamide.
Scientific Research Applications
N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding with target proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the expression of specific genes or proteins.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Estimated using fragment-based methods.
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxyethyl group enhances water solubility compared to purely aromatic benzamides (e.g., N-phenylbenzamides). However, iodine’s hydrophobicity may reduce solubility relative to methoxy or hydroxy analogs () .
- In contrast, HPAPB () shows a shorter half-life (t1/2 = 0.59 h) due to its smaller size, while the target compound’s iodine may prolong circulation .
Biological Activity
N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H12I N O2
- Molecular Weight : 261.06 g/mol
- Structure : The compound features a hydroxyethyl group and an iodine atom, which play crucial roles in its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific proteins or enzymes.
Key Mechanistic Features :
- Hydrogen Bonding : The hydroxyethyl group facilitates hydrogen bonding with active site residues of target proteins, enhancing binding affinity.
- Halogen Bonding : The iodine atom can participate in halogen bonding, which is known to stabilize the interaction between the compound and its biological targets.
1. Inhibition of Cytochrome P450 Enzymes
This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a critical role in drug metabolism, and its inhibition could significantly affect pharmacokinetics and drug interactions within biological systems.
2. Antimelanogenic Activity
Research has indicated that compounds structurally related to this compound can inhibit tyrosinase activity, which is crucial for melanin synthesis. This suggests potential applications in treating hyperpigmentation disorders .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound | Halogen | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | Iodine | 261.06 g/mol | CYP1A2 inhibitor |
| 4-Iodo-N-methylbenzamide | Iodine | 261.06 g/mol | CYP1A2 inhibitor |
| 4-Bromo-N-methylbenzamide | Bromine | 233.06 g/mol | Potentially similar activity |
| 4-Chloro-N-methylbenzamide | Chlorine | 201.66 g/mol | Different reactivity |
The presence of iodine enhances the lipophilicity and potential for biological interaction compared to other halogenated analogs, making it unique among similar compounds.
Case Study: Enzyme Interaction
A study investigated the interaction of this compound with various enzymes. The results showed that the compound effectively inhibited CYP1A2 activity with an IC50 value indicating significant potency compared to other tested inhibitors .
Screening for Antimelanogenic Activity
In a screening study focused on identifying novel antimelanogenic agents, compounds like this compound exhibited promising results by inhibiting tyrosinase activity more effectively than traditional agents like β-arbutin and kojic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
